N-(3-Chlorobenzyl)ethane-1,2-diamine

Cryptosporidiosis Antiparasitic IMPDH

Researchers studying cryptosporidiosis or nicotinic receptor pharmacology often face biological variability from imprecise chemical probes. N-(3-Chlorobenzyl)ethane-1,2-diamine (CAS 102450-75-9) is a validated tool compound with defined potency and selectivity. • nAChR Antagonist: IC50 1.8 nM (α3β4), 12 nM (α4β2); in vivo active in antinociception models • IMPDH Inhibitor: IC50 30-43 nM (C. parvum); robust HTS positive control • NET/DAT Probe: ~2.1-fold selectivity (IC50 443 vs. 945 nM) Supplied with CoA; ambient global shipping.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 102450-75-9
Cat. No. B178548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorobenzyl)ethane-1,2-diamine
CAS102450-75-9
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNCCN
InChIInChI=1S/C9H13ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2
InChIKeyWFDIONAMRSWISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chlorobenzyl)ethane-1,2-diamine Overview


N-(3-Chlorobenzyl)ethane-1,2-diamine (CAS: 102450-75-9), also referred to as N-m-Chlorobenzylethylenediamine, is an organic compound characterized by a two-carbon ethane-1,2-diamine backbone and a 3-chlorobenzyl substituent on one nitrogen . It is a phenylmethylamine-class small molecule with a molecular weight of 184.67 g/mol . Primarily supplied for research purposes , this compound is not a drug or drug candidate, but has been investigated as an inhibitor of protein synthesis in Cryptosporidium spp. and has shown affinity for various neurological targets such as dopamine and norepinephrine transporters in vitro [1].

Why N-(3-Chlorobenzyl)ethane-1,2-diamine Is Unique vs. Analogs


Simple substitution with a different chlorobenzyl isomer or removal of the chlorine atom entirely can result in a complete loss of the specific biological activity and chemical reactivity profile associated with N-(3-Chlorobenzyl)ethane-1,2-diamine. The meta-chloro substitution on the benzyl ring is a critical determinant of its observed activity against parasitic IMPDH [1] and its modulation of monoamine transporters [2]. For instance, the non-chlorinated N-benzyl analog lacks the halogen that may be essential for hydrophobic interactions in target binding pockets, while the para-chloro isomer (CAS 53654-70-9) is primarily referenced for different applications, such as insecticide synergism . This positional isomerism fundamentally alters the molecule's electronic distribution and 3D conformation, precluding the assumption that these compounds are functionally interchangeable.

N-(3-Chlorobenzyl)ethane-1,2-diamine: Quantitative Differentiation from Analogs


C. parvum IMPDH Inhibition

N-(3-Chlorobenzyl)ethane-1,2-diamine demonstrates significant, sub-micromolar inhibitory activity against the inosine-5'-monophosphate dehydrogenase (IMPDH) enzyme from Cryptosporidium parvum. This is a validated target for treating cryptosporidiosis, a severe diarrheal disease [1]. In a fluorescence-based assay measuring NADH production, the compound exhibited an IC50 value of 30 nM [1]. In contrast, a separate study on the same target reported an IC50 of 43 nM [2]. This level of potency is a key differentiator from the non-chlorinated analog, N-benzylethylenediamine, for which no comparable sub-100 nM activity against this target is reported.

Cryptosporidiosis Antiparasitic IMPDH Drug Discovery

Monoamine Transporter Modulation

N-(3-Chlorobenzyl)ethane-1,2-diamine exhibits a distinct profile of activity against human monoamine transporters, which is not shared by all related diamine analogs. It shows moderate inhibition of dopamine (DAT) and norepinephrine (NET) transporters. In HEK293 cells expressing human DAT, it inhibited [3H]dopamine reuptake with an IC50 of 945 nM [1] and displaced the radioligand [125I]RTI55 from the same transporter with an IC50 of 871 nM [1]. For human NET, it inhibited [3H]norepinephrine reuptake with a more potent IC50 of 443 nM [1]. This selectivity (NET/DAT ratio of ~2.1) is a measurable property. In contrast, the non-chlorinated analog, N-benzylethylenediamine, is primarily described as a synthetic reagent for developing dopamine D4 receptor ligands and lacks this reported dual transporter inhibition data .

Neuroscience Dopamine Transporter Norepinephrine Transporter Ligand Screening

Nicotinic Acetylcholine Receptor Activity

This compound displays potent antagonism at several human nicotinic acetylcholine receptor (nAChR) subtypes. In functional assays using human SH-SY5Y or TE671/RD cells, it inhibited carbamylcholine-induced 86Rb+ efflux with IC50 values of 12 nM (alpha4beta2), 15 nM (alpha4beta4), 1.8 nM (alpha3beta4), and 7.9 nM (alpha-1-beta-1-gamma-delta) [1]. This nanomolar potency across multiple nAChR subtypes is a strong differentiator. For example, a search for similar data on the para-chloro isomer (CAS 53654-70-9) or the 2-chloro isomer (CAS 6241-46-9) reveals no such reported nAChR activity, suggesting this is a specific property of the 3-chloro substitution pattern . Furthermore, in vivo, the compound inhibited nicotine-induced antinociception in mice with an ED50 of 1.2 mg/kg (tail-flick assay), demonstrating functional central nervous system activity [1].

Neuroscience Nicotinic Receptors Antagonist Smoking Cessation

State-Dependent Sodium Channel Inhibition

N-(3-Chlorobenzyl)ethane-1,2-diamine acts as an antagonist at the human cardiac sodium channel NaV 1.5, but its activity is strongly state-dependent, a feature critical for understanding its pharmacological profile. In manual patch clamp assays on HEK293 cells, it showed low activity against the non-inactivated state (IC50 > 10,000 nM) but significantly higher activity against the partially inactivated state, with IC50 values ranging from 200 nM to 3,200 nM depending on the assay platform [1]. This state-dependent block is a hallmark of many clinically relevant sodium channel blockers. In contrast, the unsubstituted N-benzyl analog shows no reported activity at NaV channels, highlighting the importance of the chlorine for this interaction .

Ion Channels NaV1.5 Cardiac Electrophysiology Patch Clamp

Adenosine Deaminase (ADA) Binding

The compound exhibits measurable, albeit modest, inhibition of the enzyme adenosine deaminase (ADA) from calf intestine. A binding study determined a Ki value of 6,900 nM for this interaction [1]. While this is a weak interaction compared to its activities against other targets, it is a specific biochemical fingerprint. The non-chlorinated analog, N-benzylethylenediamine, and the other chlorobenzyl isomers (para- and ortho-) do not have reported Ki values for ADA inhibition in publicly accessible databases, suggesting that the combination of the diamine scaffold and the 3-chloro substitution may be required for this specific interaction.

Enzymology Adenosine Deaminase Immunology Metabolism

Research Applications of N-(3-Chlorobenzyl)ethane-1,2-diamine


Cryptosporidiosis Drug Discovery Probe

Procure N-(3-Chlorobenzyl)ethane-1,2-diamine for use as a validated, sub-100 nM inhibitor of C. parvum IMPDH [1]. Its low nanomolar IC50 (30-43 nM) makes it a robust positive control for high-throughput screening campaigns and a starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for cryptosporidiosis.

Neurotransmitter Transporter Research Ligand

Utilize this compound as a specific chemical probe to investigate the functional roles of norepinephrine (NET) and dopamine (DAT) transporters. With a defined NET/DAT selectivity ratio of ~2.1 (IC50 of 443 nM vs. 945 nM) [1], it provides a tool to dissect the contributions of these transporters in neuronal uptake assays and behavioral pharmacology models.

nAChR Subtype Profiling Antagonist

Employ N-(3-Chlorobenzyl)ethane-1,2-diamine as a high-affinity antagonist for multiple human nAChR subtypes, including alpha3beta4 (IC50 = 1.8 nM) and alpha4beta2 (IC50 = 12 nM) [1]. Its distinct activity profile, confirmed by in vivo efficacy in mouse models of nicotine-induced antinociception [1], makes it a valuable reagent for studying nicotinic receptor pharmacology and for developing smoking cessation therapies.

Synthetic Intermediate for NOS and NaV Modulators

Procure this compound as a critical synthetic building block. Its 3-chlorobenzyl-ethylenediamine core is a key substructure in more complex molecules, including the endothelial NOS inhibitor in complex 3DQT [1] and a series of state-dependent NaV 1.5 channel blockers [2]. The presence of the chlorine enables further derivatization, making it a versatile intermediate for medicinal chemistry programs targeting cardiovascular and neurological disorders.

Technical Documentation Hub

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